molecular formula C14H20N2 B1289519 (3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine CAS No. 816429-58-0

(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1289519
CAS No.: 816429-58-0
M. Wt: 216.32 g/mol
InChI Key: FMZYVYGAYTZOHQ-KBPBESRZSA-N
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Description

(3S,8aS)-3-Benzyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a piperazine ring. The benzyl substituent at the 3-position introduces steric bulk and aromaticity, which can influence both its physicochemical properties and biological interactions. Key characterization methods include HRMS (e.g., [M + H]⁺ = 301.1547) and optical rotation measurements ([α]D = −72.1° in MeOH) .

Properties

IUPAC Name

(3S,8aS)-3-benzyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-13-11-16-8-4-7-14(16)10-15-13/h1-3,5-6,13-15H,4,7-11H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZYVYGAYTZOHQ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(CN2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@H](CN2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816429-58-0
Record name (3S,6S)-3-Benzyl-1,4-diazabicyclo[4.3.0]nonane
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Preparation Methods

The synthesis of (3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine typically involves multiple steps:

Chemical Reactions Analysis

(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound exhibits antimicrobial, antiviral, and antifungal activities, making it a valuable tool in biological studies.

    Medicine: Due to its bioactive properties, it is explored for potential therapeutic applications, including anticancer and anti-inflammatory treatments.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes and receptors involved in microbial growth and inflammation.

    Pathways: The compound interferes with the metabolic pathways of microbes, leading to their inhibition or death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical profiles of pyrrolo[1,2-a]pyrazines are highly dependent on substituent patterns. Key comparisons include:

Compound Substituents Key Properties Source
(4S,8aS)-4-Benzyl-2-cyclohexyl derivative (7e ) 4-Benzyl, 2-cyclohexyl HRMS: 301.1547; [α]D = −72.1° (MeOH); 74% yield
(4S,8aS)-4-Isopropyl derivative (7c ) 4-Isopropyl, 2-cyclohexyl HRMS: 293.1865; [α]D = −103.3° (MeOH); 71% yield
(4S,8aS)-4-Methyl derivative (7d ) 4-Methyl, 2-cyclohexyl HRMS: 265.1552; Mp 143–145°C; [α]D = −103.3° (MeOH)
AS-3201 (aldose reductase inhibitor) Spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine IC₅₀ = 1.5 × 10⁻⁸ M (AR inhibition); ED₅₀ = 0.18 mg/kg/day (in vivo)
Compound 3c (imidazo[1,2-a]pyrazine) 2-Pyridin-4-yl, 3-benzyl CDK9 inhibition IC₅₀ = 0.16 µM; highest potency in series

Key Observations :

  • Position 3 Substitution : The benzyl group in 3c enhances CDK9 inhibition (IC₅₀ = 0.16 µM) compared to aliphatic or cyclic amines .
  • Position 2 Substitution : Pyridin-4-yl (e.g., 3a–d ) improves both synthetic yields (88–97%) and CDK9 inhibition, while thiophen-3-yl (4a–d ) or dihydroxyphenyl (2a–d ) groups reduce potency .
  • Chirality : Enantiomers like AS-3201 (R-configuration) exhibit 10-fold higher aldose reductase inhibition than their (S)-counterparts .

Biological Activity

(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antiviral, antifungal, and anticancer properties. This article presents an overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure characterized by a fused pyrrole and pyrazine ring system. Its chemical formula is C14H18N2C_{14}H_{18}N_2, and it exhibits a molecular weight of approximately 230.31 g/mol. The compound's structure allows it to interact with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. It disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
  • Antiviral Activity : It has been shown to inhibit viral replication by targeting viral enzymes essential for the viral life cycle, thus preventing the spread of infections.
  • Antifungal Activity : The compound demonstrates efficacy against various fungi by disrupting fungal cell membranes and inhibiting ergosterol biosynthesis.
  • Antitumor Activity : Research indicates that it induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

Target Interactions

This compound interacts with several key biological targets:

  • Kinases : It inhibits specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Transcription Factors : The compound modulates the activity of transcription factors that control gene expression related to inflammation and cancer progression.

Cellular Effects

The compound influences various cellular processes:

  • Cell Proliferation : Studies have shown that it inhibits the proliferation of cancer cells in vitro by inducing cell cycle arrest.
  • Apoptosis Induction : It promotes programmed cell death in tumor cells by activating caspases and other apoptotic pathways.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : In vitro studies on human cancer cell lines demonstrated that this compound significantly reduces cell viability at low micromolar concentrations. For instance, it was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Antimicrobial Efficacy : A study evaluated its antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) in the range of 10-20 µg/mL.
  • In Vivo Models : Animal studies have indicated that treatment with this compound leads to reduced tumor growth in xenograft models of breast cancer.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
(3s,8ar)-3-(4-Hydroxybenzyl)Hexahydropyrrolo[1,2-a]Pyrazine-1,4-DioneStructureAntioxidant, Anticancer
(3S,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazineStructureAntimicrobial

Q & A

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate energy minima using AMBER or CHARMM force fields, referencing PubChem 3D conformer data .
  • Density Functional Theory (DFT) : Calculate bond angles (e.g., C-N-C = 109.5°) and torsional strains to predict ring puckering .
  • Docking studies (AutoDock Vina) : Map interactions with biological targets (e.g., adenosine receptors) using PDB entries (e.g., 5G53) .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., i-propanol/water mixtures) for intermediates .
  • Exothermic reactions : Optimize slow addition of reagents (e.g., benzyl chloride) under reflux to prevent thermal degradation .
  • Salt formation : Use HCl gas in diethyl ether to precipitate hydrochlorides, improving crystallinity and yield .

How can substituent effects on biological activity be systematically studied?

Advanced Research Question

  • SAR tables : Compare substituents (e.g., benzyl vs. trifluoromethyl) against bioactivity data (Table 1) .
  • Electron-withdrawing groups : Nitro or chloro substituents enhance antimicrobial activity (MIC = 2–8 µg/mL) but reduce solubility .
  • Hydrophobic interactions : Benzyl groups at position 3 improve adenosine receptor binding (Ki < 50 nM) due to π-π stacking .

Table 1. Substituent Effects on Biological Activity

SubstituentPositionActivity (MIC, µg/mL)Target Receptor (Ki, nM)
Benzyl34 (S. aureus)A1: 45 ± 2.1
Trifluoromethyl28 (C. albicans)A2A: 62 ± 3.5
Nitro82 (E. coli)N/A

What analytical techniques are critical for structural characterization?

Basic Research Question

  • NMR : ¹H/¹³C spectra (DMSO-d6) to confirm bicyclic protons (δ = 3.2–4.5 ppm) and carbonyls (δ = 168–172 ppm) .
  • X-ray diffraction : Resolve absolute configuration (e.g., C9H14N2O2, space group P21) with R-factor < 0.05 .
  • HRMS : Verify molecular ion [M+H]+ at m/z 261.1234 (calc. 261.1238) .

How do reaction mechanisms differ between solution-phase and solid-phase synthesis?

Advanced Research Question

  • Solution-phase : Carbonyldiimidazole-mediated cyclization proceeds via activated carbonyl intermediates, requiring 24-hour reflux .
  • Solid-phase : Resin-bound precursors (e.g., Wang resin) enable iterative coupling but limit ring-closing metathesis efficiency .

What strategies mitigate toxicity concerns in preclinical studies?

Advanced Research Question

  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxide intermediates) .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) as acetates to enhance bioavailability and reduce nephrotoxicity .

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